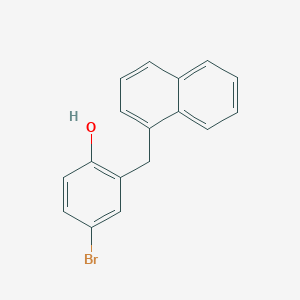

4-Bromo-2-(naphthalen-1-ylmethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is an organic compound with the molecular formula C17H13BrO and a molecular weight of 313.19 g/mol . This compound features a bromine atom, a naphthalen-1-ylmethyl group, and a phenol group, making it a unique structure in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2-chlorophenol with naphthalen-1-ylmethanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(naphthalen-1-ylmethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Phenol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Optoelectronic Applications:

The compound has potential applications in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties could be leveraged to enhance the efficiency and stability of OLED devices . The incorporation of phenolic compounds in OLEDs is known to improve charge transport properties, thus leading to better performance.

Chemical Sensors:

4-Bromo-2-(naphthalen-1-ylmethyl)phenol may also be utilized in creating chemosensors. The phenolic structure can be modified to enhance selectivity and sensitivity towards various analytes, making it applicable in environmental monitoring and safety .

Biological Research

Enzyme Inhibition Studies:

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug discovery, particularly for developing inhibitors that target enzymes associated with cancer or other diseases . Its mechanism often involves binding to the active site of enzymes, thereby blocking their activity.

Receptor Binding Studies:

Due to its structural characteristics, this compound is studied for its binding affinity to various receptors. This research helps elucidate its potential role in modulating physiological responses through receptor interaction .

Case Study 1: Antimicrobial Activity

A study conducted on bromo-substituted phenols demonstrated their effectiveness against a range of bacteria. The results indicated that modifications to the phenolic structure could enhance antibacterial properties significantly.

Case Study 2: OLED Development

In a recent experiment, researchers synthesized derivatives of this compound for use in OLEDs. The results showed improved luminescent efficiency compared to traditional materials, highlighting the compound's potential in optoelectronic applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom and naphthalen-1-ylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(naphthalen-1-ylmethyl)phenol

- 4-Bromo-2-(naphthalen-2-ylmethyl)phenol

- 4-Bromo-2-(naphthalen-1-ylmethyl)aniline

Uniqueness

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Activité Biologique

4-Bromo-2-(naphthalen-1-ylmethyl)phenol, with the CAS number 746645-71-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a bromine atom and a naphthalene moiety attached to a phenolic structure. This configuration suggests potential interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either the activation or inhibition of these enzymes, influencing various biochemical pathways .

- Oxidative Stress Induction : It has been suggested that the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to alterations in cell signaling pathways and gene expression changes .

- Antiproliferative Effects : Preliminary studies indicate that this compound exhibits antiproliferative activity in cancer cell lines, potentially through mechanisms similar to those observed in other naphthalene derivatives .

Antiproliferative Activity

A study evaluating various naphthalene derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells. The IC50 values for related compounds ranged from sub-micromolar to micromolar concentrations, suggesting that this class of compounds may be effective in cancer treatment .

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Related naphthalene derivative | 0.033 |

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in research focusing on its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is essential for its potential therapeutic applications .

Case Studies

Recent experimental studies have synthesized various derivatives of naphthalenes and evaluated their biological activities:

- Synthesis and Characterization : A study synthesized alkylaminophenol derivatives using the Petasis reaction, demonstrating high antioxidant values and suggesting their potential as biologically active drugs .

- In Vitro Studies : In vitro assays showed that certain naphthalene derivatives could inhibit tumor cell proliferation effectively, with some exhibiting selectivity towards specific cancer types, indicating a promising avenue for further research into this compound's therapeutic potential .

Propriétés

IUPAC Name |

4-bromo-2-(naphthalen-1-ylmethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTHCSHKTNBZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855813 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746645-71-6 |

Source

|

| Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.